2-Iodo-3-isobutoxy-6-methylpyridine
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Overview
Description
2-Iodo-3-isobutoxy-6-methylpyridine is a heterocyclic organic compound with the molecular formula C10H14INO It is characterized by the presence of an iodine atom at the second position, an isobutoxy group at the third position, and a methyl group at the sixth position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-3-isobutoxy-6-methylpyridine typically involves the iodination of 3-isobutoxy-6-methylpyridine. One common method is the direct iodination using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at a temperature range of 0-25°C to ensure selective iodination at the desired position.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-3-isobutoxy-6-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The isobutoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Major Products Formed
Substitution: Formation of azido, cyano, or thiol derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of piperidine derivatives.
Scientific Research Applications
2-Iodo-3-isobutoxy-6-methylpyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its unique structural features.
Material Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-Iodo-3-isobutoxy-6-methylpyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the iodine atom and the isobutoxy group can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Iodo-3-methoxy-6-methylpyridine
- 2-Iodo-3-ethoxy-6-methylpyridine
- 2-Iodo-3-propoxy-6-methylpyridine
Uniqueness
2-Iodo-3-isobutoxy-6-methylpyridine is unique due to the presence of the isobutoxy group, which can impart different steric and electronic properties compared to its methoxy, ethoxy, or propoxy analogs. These differences can affect its reactivity, solubility, and biological activity, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
2-iodo-6-methyl-3-(2-methylpropoxy)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14INO/c1-7(2)6-13-9-5-4-8(3)12-10(9)11/h4-5,7H,6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPUXXAWOMHAURP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)OCC(C)C)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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